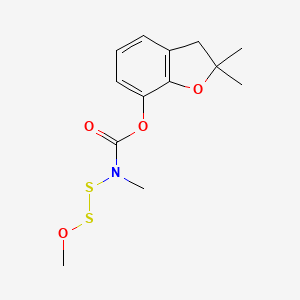
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H32N2O3S. It is primarily used as an insecticide in agriculture to control a variety of pests. The compound is known for its effectiveness and relatively low toxicity to non-target organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with (methoxydithio)methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxydithio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and carbamate chemistry.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural practices to control pests and improve crop yields.
Mécanisme D'action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbofuran: Another carbamate insecticide with a similar structure but different substituents.
3-Hydroxycarbofuran: A hydroxylated derivative of carbofuran with enhanced water solubility.
Methomyl: A carbamate insecticide with a different ester group but similar mode of action.
Uniqueness
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and relatively low toxicity to non-target organisms make it a valuable compound in agricultural pest control .
Propriétés
Numéro CAS |
86627-74-9 |
|---|---|
Formule moléculaire |
C13H17NO4S2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(methoxydisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4S2/c1-13(2)8-9-6-5-7-10(11(9)18-13)17-12(15)14(3)19-20-16-4/h5-7H,8H2,1-4H3 |
Clé InChI |
YCUZMNIAAYWKFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


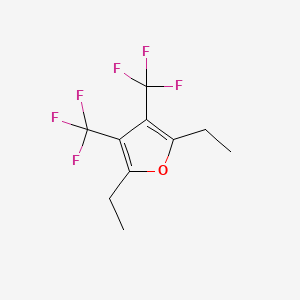
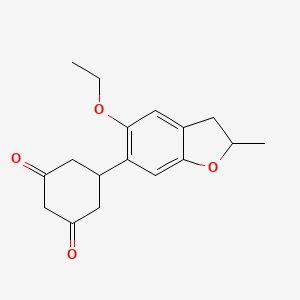
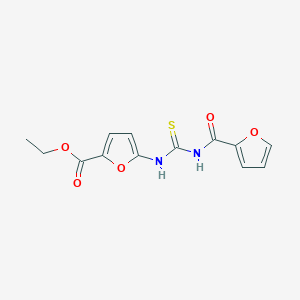
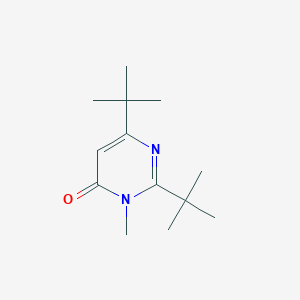
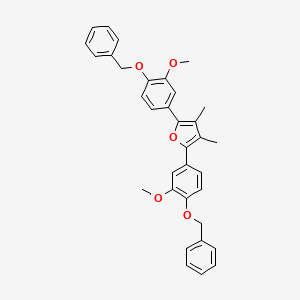
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

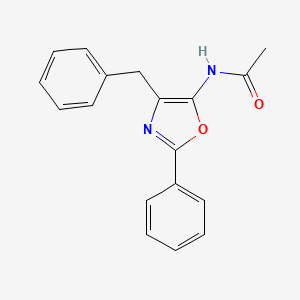

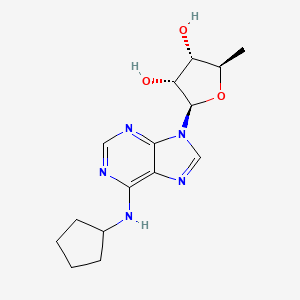
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)

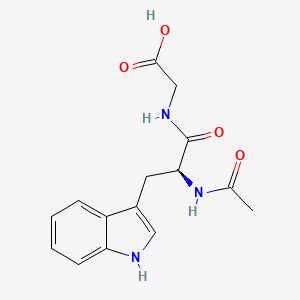
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
